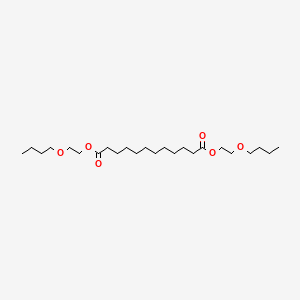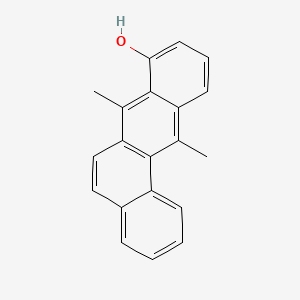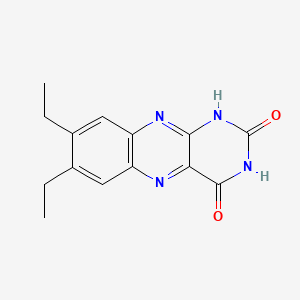
(Hydroxymethyl)guanidinium sulphamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Hydroxymethyl)guanidinium sulphamate is a chemical compound with the molecular formula C2H10N4O4S It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Hydroxymethyl)guanidinium sulphamate typically involves the reaction of guanidine derivatives with formaldehyde and sulphamic acid. One common method includes the following steps:
Reaction of Guanidine with Formaldehyde: Guanidine reacts with formaldehyde to form hydroxymethylguanidine.
Reaction with Sulphamic Acid: Hydroxymethylguanidine is then reacted with sulphamic acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
(Hydroxymethyl)guanidinium sulphamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxymethylguanidine derivatives, while reduction can produce simpler guanidine compounds.
科学的研究の応用
(Hydroxymethyl)guanidinium sulphamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Hydroxymethyl)guanidinium sulphamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Guanidine: A simpler compound with similar basicity and hydrogen bonding capabilities.
Hydroxymethylguanidine: A direct precursor in the synthesis of (Hydroxymethyl)guanidinium sulphamate.
Sulphamic Acid: Another related compound used in the synthesis process.
Uniqueness
This compound is unique due to its combination of hydroxymethyl and guanidinium groups, which confer distinct chemical and biological properties
特性
CAS番号 |
84712-66-3 |
|---|---|
分子式 |
C2H10N4O4S |
分子量 |
186.19 g/mol |
IUPAC名 |
2-(hydroxymethyl)guanidine;sulfamic acid |
InChI |
InChI=1S/C2H7N3O.H3NO3S/c3-2(4)5-1-6;1-5(2,3)4/h6H,1H2,(H4,3,4,5);(H3,1,2,3,4) |
InChIキー |
HRWPCRFDLRCTEK-UHFFFAOYSA-N |
正規SMILES |
C(N=C(N)N)O.NS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)



![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)
